molecular formula C18H21ClN2O3S B5854044 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

Cat. No. B5854044
M. Wt: 380.9 g/mol
InChI Key: BVDARKFHTFZKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in treating various types of cancer and autoimmune diseases.

Mechanism of Action

4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide works by inhibiting BTK, a protein that plays a critical role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, this compound can block the activation and proliferation of cancer cells and reduce the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. One area of focus could be on combination therapy, where this compound is used in combination with other drugs to enhance its therapeutic effects. Another area of focus could be on developing new formulations of this compound that improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for this compound in different disease contexts.

Synthesis Methods

The synthesis of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), and has shown promising results in inhibiting the growth and survival of cancer cells.
In addition, this compound has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown potential in reducing inflammation and improving disease symptoms.

properties

IUPAC Name

4-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-17-5-7-18(8-6-17)25(22,23)20-13-15-3-1-2-4-16(15)14-21-9-11-24-12-10-21/h1-8,20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDARKFHTFZKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.